4-bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole is a heterocyclic organic compound that contains both bromine and triazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole typically involves the bromination of 2-methyl-2H-1,2,3-triazole. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of dehalogenated triazole compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Scientific Research Applications
4-Bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The triazole ring can also interact with metal ions and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-(bromomethyl)-2-methylpyridine
- 4-Bromo-5-(bromomethyl)-2-methylfuran
Uniqueness
4-Bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole is unique due to its triazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of two bromine atoms also enhances its versatility in synthetic applications and potential as a pharmacophore.
Properties
CAS No. |
942060-56-2 |
---|---|
Molecular Formula |
C4H5Br2N3 |
Molecular Weight |
254.9 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.